molecular formula C20H17ClN6O B14925005 N-[3-chloro-4-(1H-imidazol-1-yl)phenyl]-6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

N-[3-chloro-4-(1H-imidazol-1-yl)phenyl]-6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B14925005
M. Wt: 392.8 g/mol
InChI Key: OHDIUTJIWPSFEG-UHFFFAOYSA-N
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Description

N~4~-[3-CHLORO-4-(1H-IMIDAZOL-1-YL)PHENYL]-6-CYCLOPROPYL-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that features a combination of imidazole and pyrazolopyridine moieties

Preparation Methods

The synthesis of N4-[3-CHLORO-4-(1H-IMIDAZOL-1-YL)PHENYL]-6-CYCLOPROPYL-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves multiple steps, typically starting with the preparation of the imidazole and pyrazolopyridine intermediates. Common synthetic routes include:

Industrial production methods often involve optimizing these synthetic routes to increase yield and reduce costs. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the desired product is obtained with high purity.

Chemical Reactions Analysis

N~4~-[3-CHLORO-4-(1H-IMIDAZOL-1-YL)PHENYL]-6-CYCLOPROPYL-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Mechanism of Action

The mechanism of action of N4-[3-CHLORO-4-(1H-IMIDAZOL-1-YL)PHENYL]-6-CYCLOPROPYL-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to the disruption of cellular processes . The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

N~4~-[3-CHLORO-4-(1H-IMIDAZOL-1-YL)PHENYL]-6-CYCLOPROPYL-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can be compared with other similar compounds, such as:

The uniqueness of N4-[3-CHLORO-4-(1H-IMIDAZOL-1-YL)PHENYL]-6-CYCLOPROPYL-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C20H17ClN6O

Molecular Weight

392.8 g/mol

IUPAC Name

N-(3-chloro-4-imidazol-1-ylphenyl)-6-cyclopropyl-1-methylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C20H17ClN6O/c1-26-19-15(10-23-26)14(9-17(25-19)12-2-3-12)20(28)24-13-4-5-18(16(21)8-13)27-7-6-22-11-27/h4-12H,2-3H2,1H3,(H,24,28)

InChI Key

OHDIUTJIWPSFEG-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=N1)C(=CC(=N2)C3CC3)C(=O)NC4=CC(=C(C=C4)N5C=CN=C5)Cl

Origin of Product

United States

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